molecular formula C8H6Cl2N2O2 B15318157 rac-(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carboxylic acid, trans

rac-(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B15318157
M. Wt: 233.05 g/mol
InChI Key: KCETTZNVRCJTTI-WVZVXSGGSA-N
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Description

rac-(1R,2R)-2-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane-based carboxylic acid derivative featuring a 3,6-dichloropyridazine substituent. The compound’s stereochemistry is defined by the trans-configuration of the cyclopropane ring and the racemic (rac) mixture of its enantiomers. This structure confers unique physicochemical properties, including a molecular weight estimated at ~275–285 g/mol (based on analogous compounds, e.g., C₁₀H₈Cl₂N₂O₂) and a purity typically ≥95% for research-grade material . Its primary applications lie in pharmaceutical intermediates and agrochemical research, where cyclopropane derivatives are valued for their conformational rigidity and bioactivity .

Properties

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H6Cl2N2O2/c9-6-2-4(7(10)12-11-6)3-1-5(3)8(13)14/h2-3,5H,1H2,(H,13,14)/t3-,5+/m0/s1

InChI Key

KCETTZNVRCJTTI-WVZVXSGGSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=NN=C2Cl)Cl

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The 3,6-dichloropyridazine group in the target compound introduces both electron-withdrawing (Cl) and aromatic heterocyclic characteristics, which may enhance binding to biological targets like enzymes or receptors .
  • In contrast, methoxy () and trifluoromethyl () substituents modulate solubility and stability, respectively, but lack the heteroaromatic diversity of pyridazine.

Pharmaceutical Relevance: Compounds with cyanophenyl () or pyridinyl () groups are often used as intermediates in drug discovery due to their versatility in cross-coupling reactions.

The target compound’s pyridazine ring may confer intermediate polarity, balancing bioavailability and solubility .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
CyclopropanationRh₂(OAc)₄, CH₂Cl₂, 0°C, N₂ atmosphereSlow addition of diazo compounds
Hydrolysis1M NaOH, EtOH, refluxMonitor pH for complete hydrolysis

Advanced: How can researchers resolve stereochemical discrepancies in synthetic outcomes?

Methodological Answer:
Discrepancies in stereochemistry often arise from competing reaction pathways. To address this:

  • Analytical Characterization : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Compare retention times with known standards .
  • X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., for resolved enantiomers) .
  • Reaction Optimization : Adjust catalyst loading (e.g., chiral ligands for asymmetric synthesis) or solvent polarity to favor desired stereoisomers .

Q. Example Workflow :

Perform reaction under varying conditions (temperature, catalyst).

Analyze products via chiral HPLC.

Correlate stereochemical outcomes with reaction parameters using multivariate analysis.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.2–2.5 ppm) and carboxylic acid protons (δ 10–12 ppm). The dichloropyridazine moiety shows aromatic protons at δ 7.0–8.5 ppm .
    • 2D NMR (COSY, HSQC) : Resolve coupling patterns between cyclopropane and pyridazine groups.
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₈Cl₂N₂O₂) with <5 ppm error .
  • IR Spectroscopy : Detect carboxylic acid C=O stretch (~1700 cm⁻¹) and cyclopropane ring vibrations (~1000 cm⁻¹) .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., cyclooxygenase or bacterial targets). Parameterize the dichloropyridazine group for halogen bonding .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between the carboxylic acid and active-site residues .
  • QSAR Studies : Corrogate substituent effects (e.g., Cl vs. F on pyridazine) on bioactivity using Hammett σ constants .

Q. Table 2: Example Docking Parameters

ParameterSetting
Grid Box Size20 Å × 20 Å × 20 Å (centered on active site)
Scoring FunctionVina (affinity in kcal/mol)

Basic: What physicochemical properties influence its reactivity?

Methodological Answer:

  • Cyclopropane Ring Strain : Enhances susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
  • Carboxylic Acid Acidity : pKa ~4.5 enables salt formation (e.g., sodium salts for improved solubility) .
  • Lipophilicity : LogP ~2.1 (calculated via ChemDraw) affects membrane permeability in biological assays .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:
Contradictions may arise from enantiomer impurities or assay conditions:

  • Enantiomer Purity : Verify via chiral HPLC; even 5% impurity of the (1S,2S)-enantiomer can alter IC₅₀ values .
  • Assay Optimization :
    • Use standardized buffer systems (e.g., Tris-HCl vs. PBS).
    • Pre-incubate enzymes with inhibitors to ensure equilibrium .
  • Control Experiments : Test against structurally related analogs (e.g., dichloropyridazine-free cyclopropanes) to isolate pharmacophore effects .

Basic: What purification strategies ensure high-purity product?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar impurities .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences between racemates and byproducts .
  • Yield vs. Purity Trade-off : Prioritize step gradients in column chromatography to balance recovery (>60%) and purity (>95%) .

Advanced: What methods enable enantiomer separation for pharmacological studies?

Methodological Answer:

  • Chiral Resolution :
    • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
    • Diastereomeric Salt Formation : React with chiral amines (e.g., (R)-1-phenylethylamine) and crystallize .
  • Preparative Chiral HPLC : Scale-up using 20 mm ID columns and isocratic elution (hexane/isopropanol 85:15) .

Q. Table 3: Example Chiral Stationary Phases

PhaseApplication
Cellulose tris(3,5-DMP)Broad enantiomer separation
Amylose tris(S-MBA)Polar racemates (e.g., carboxylic acids)

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